molecular formula C12H9F3N2O2 B2803982 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 497833-15-5

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2803982
CAS No.: 497833-15-5
M. Wt: 270.211
InChI Key: DBQLHNNXEHSAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Trifluoromethylated Pyrazole Development

The synthesis of trifluoromethylated pyrazoles emerged in the late 20th century as chemists sought to exploit fluorine’s unique electronic properties to enhance drug efficacy and environmental stability. Early efforts focused on simple pyrazole derivatives, but the introduction of trifluoromethyl groups marked a turning point. For example, the compound 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1) demonstrated the potential of fluorine substituents to increase lipophilicity and bioavailability, paving the way for more complex analogs like 3-methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

A key milestone was the development of regioselective (3 + 2)-cycloaddition reactions, which enabled precise incorporation of trifluoromethyl groups into pyrazole rings. A 2022 study highlighted the use of MnO₂-mediated oxidative aromatization to synthesize polysubstituted 3-trifluoromethylpyrazoles, including derivatives with carboxylic acid functionalities. These methods addressed earlier challenges in achieving high yields and functional group tolerance, making trifluoromethylated pyrazoles accessible for large-scale applications. The compound’s CAS registry (497833-15-5) and its inclusion in databases like PubChem (CID 11821669) underscore its established role in chemical research.

Significance in Heterocyclic Chemistry Research

Pyrazoles are prized for their planar, aromatic structure and ability to participate in hydrogen bonding, making them ideal scaffolds for drug design. The addition of a trifluoromethyl group at the 5-position and a carboxylic acid at the 4-position introduces steric and electronic effects that profoundly alter reactivity. For instance, the -CF₃ group’s strong electron-withdrawing nature polarizes the pyrazole ring, enhancing its electrophilic substitution potential. Meanwhile, the carboxylic acid enables further derivatization, such as esterification or amide formation, as seen in the synthesis of 5-methyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 1210824-54-6).

Comparative studies of related compounds, such as 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, reveal that substituent positioning directly influences metabolic stability and target binding. These insights have driven the optimization of pyrazole-based inhibitors for enzymes like cyclooxygenase-2 (COX-2) and kinase targets implicated in cancer.

Position in Contemporary Medicinal and Agrochemical Research

In medicinal chemistry, 3-methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its trifluoromethyl group improves blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development. Parallel applications in agrochemistry exploit the compound’s stability under UV exposure and resistance to microbial degradation, making it a candidate for herbicides and fungicides.

Properties

IUPAC Name

3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLHNNXEHSAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497833-15-5
Record name 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically use readily available raw materials and solvents, ensuring high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name R₁ (Position 1) R₃ (Position 3) R₅ (Position 5) Additional Features Key Impacts Reference
Target Compound Phenyl Methyl Trifluoromethyl None High lipophilicity, metabolic stability -
1-(4-Methylphenyl)-5-(CF₃)-1H-pyrazole-4-carboxylic acid 4-Methylphenyl - Trifluoromethyl Methyl on phenyl ring Increased lipophilicity vs. phenyl
1-[4-(3-Fluorophenyl)-thiazol-2-yl]-5-(CF₃)-1H-pyrazole-4-carboxylic acid Thiazolyl (3-Fluorophenyl) - Trifluoromethyl Thiazole ring with fluorine Enhanced π-π stacking, electronic effects
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl Phenyl Methyl Dual phenyl groups Reduced electron-withdrawing effects
1-[3-Chloro-5-(CF₃)pyridin-2-yl]-5-(CF₃)-1H-pyrazole-4-carboxylic acid Pyridinyl (Cl, CF₃) - Trifluoromethyl Chlorine and CF₃ on pyridine Improved solubility via pyridine N
1-Methyl-3-(CF₃)-1H-pyrazole-4-carboxylic acid Methyl - Trifluoromethyl No aromatic substituents Lower lipophilicity, simpler structure

Key Observations:

Substituent Effects on Lipophilicity and Solubility :

  • The trifluoromethyl group at position 5 (common in the target compound and ) significantly increases lipophilicity compared to methyl or hydrogen .
  • The pyridinyl substituent () introduces a nitrogen atom, enhancing solubility via salt formation, whereas thiazolyl groups () may improve receptor binding through sulfur-mediated interactions .

Dual phenyl groups () reduce the electron-withdrawing impact of CF₃, likely diminishing metabolic stability compared to the target compound .

Biological Activity :

  • Compounds with trifluoromethyl groups (e.g., target compound, ) are associated with enhanced analgesic and anti-inflammatory activity due to improved pharmacokinetic profiles .
  • Methylsulfanyl and ester derivatives () exhibit lower bioavailability than carboxylic acids, highlighting the importance of the free acid group for pharmacological efficacy .

Synthetic Accessibility :

  • Hydrolysis of ethyl esters (e.g., ) is a common route to carboxylic acids, but the presence of CF₃ may require specialized reagents to avoid side reactions .

Biological Activity

3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to explore the synthesis, characterization, and biological implications of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Synthesis and Characterization

The synthesis of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized via a combination of cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Characterization Technique Details
NMRConfirmed the presence of trifluoromethyl and methyl groups.
MSProvided molecular weight confirmation (C12H10F3N3O2).
Elemental AnalysisEnsured the compound's composition matched theoretical values.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer activities. For instance, 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In vitro assays indicate that at concentrations as low as 10 µM, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes in treated cells.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110Induction of apoptosis, microtubule destabilization
HepG212Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In tests against various bacterial strains, including E. coli and Staphylococcus aureus, it has shown significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus30

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In a separate investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of E. coli. The results demonstrated that at a concentration of 25 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Basic: What are the established synthesis routes for 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, and what are their efficiency metrics?

Methodological Answer:
The compound is typically synthesized via a cyclocondensation approach. A validated protocol involves:

  • Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2: Cyclocondensation with phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Step 3: Basic hydrolysis (e.g., NaOH/EtOH) to convert the ester to the carboxylic acid derivative.

Efficiency Metrics:

  • Yield: Reported yields for analogous pyrazole-4-carboxylic acids range from 60–75% for the cyclocondensation step .
  • Purity: Post-hydrolysis purification via recrystallization (e.g., using ethanol/water) achieves >95% purity, as confirmed by HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR:
    • ¹H NMR: Look for the carboxylic acid proton (δ 12–14 ppm, broad singlet) and pyrazole ring protons (δ 6.5–8.0 ppm, depending on substitution) .
    • ¹³C NMR: The trifluoromethyl group (CF₃) appears as a quartet (δ ~120–125 ppm, J = 280–300 Hz) .
  • FTIR: Confirm the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS): The molecular ion peak ([M+H]⁺) should match the theoretical m/z (e.g., C₁₂H₁₀F₃N₂O₂: 287.0644) .

Advanced: How can researchers optimize the cyclocondensation reaction to improve yield and purity, particularly when scaling up?

Methodological Answer:
Optimization Strategies:

  • Catalyst Selection: Use anhydrous conditions with molecular sieves to minimize side reactions during enamine formation .
  • Temperature Control: Maintain 80–90°C during cyclocondensation to balance reaction rate and decomposition risks .
  • Workup Protocol: For scalability, replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to recover intermediates efficiently .

Data-Driven Adjustments:
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). If yields drop >10% during scale-up, consider incremental increases in phenylhydrazine stoichiometry (1.1–1.3 eq.) to compensate for volatility losses .

Advanced: What are the common sources of contradictory data in pharmacological testing of this compound, and how can they be resolved?

Methodological Answer:
Contradiction Sources:

  • Solubility Variability: Poor aqueous solubility can lead to inconsistent in vitro bioactivity results.
  • Metabolic Instability: Degradation in cell culture media (e.g., ester hydrolysis in serum) may skew IC₅₀ values .

Resolution Strategies:

  • Standardized Solubility Protocols: Use DMSO stock solutions (≤0.1% final concentration) with sonication to ensure homogeneity .
  • Stability Studies: Pre-incubate the compound in assay media (37°C, 24 hrs) and quantify degradation via LC-MS before testing .

Advanced: What computational methods are recommended for studying the compound's reactivity in drug design applications?

Methodological Answer:
Key Approaches:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites for covalent inhibitor design .
  • Molecular Dynamics (MD): Simulate binding modes with target proteins (e.g., cyclooxygenase-2) using AMBER or GROMACS, focusing on the trifluoromethyl group’s hydrophobic interactions .

Validation:
Cross-reference computational results with experimental SAR data. For example, if MD predicts enhanced binding with a para-substituted phenyl group, synthesize and test analogs with –Cl or –OCH₃ substituents .

Advanced: How can structural modifications enhance the compound’s utility in agricultural chemistry applications?

Methodological Answer:
Modification Pathways:

  • Ester Derivatives: Replace the carboxylic acid with methyl/ethyl esters to improve lipophilicity for foliar herbicide penetration .
  • Heterocycle Fusion: Introduce a thiazole ring (via Suzuki coupling) to mimic commercial fungicides like azoxystrobin .

Biological Testing:
Screen derivatives against Fusarium spp. using agar dilution assays (MIC values). Compare with parent compound to quantify efficacy gains .

Basic: What are the critical considerations for X-ray crystallographic analysis of this compound?

Methodological Answer:
Crystallization Tips:

  • Solvent System: Use slow evaporation of a dichloromethane/methanol (1:1) solution to grow single crystals .
  • Data Collection: Resolve potential twinning issues (common in trifluoromethyl-containing crystals) by collecting data at 100 K and using the TWINABS software for integration .

Structural Insights:
The pyrazole ring typically adopts a planar conformation, with the trifluoromethyl group inducing steric hindrance that affects packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.